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Compound of Interest

Compound Name: BIIB129

Cat. No.: B12367742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIIB129, a selective and brain-penetrant
covalent inhibitor of Bruton's tyrosine kinase (BTK). BIIB129 targets the cysteine residue at
position 481 (Cys481) within the ATP binding pocket of BTK, leading to irreversible inhibition of
its kinase activity.[1] This document details the quantitative biochemical and cellular data for
BlIB129, provides comprehensive experimental protocols for key assays, and visualizes the
relevant biological pathways and experimental workflows.

Mechanism of Action: Covalent Inhibition of BTK

BIIB129 is a targeted covalent inhibitor (TCI) designed with a Michael acceptor warhead that
engages the reactive cysteine (Cys481) in the active site of BTK.[1] This covalent interaction is
a two-step mechanism: an initial reversible binding, defined by the dissociation constant (Ki),
followed by the formation of an irreversible covalent bond, defined by the rate of inactivation
(kinact).[2] The presence of a cysteine residue in the ATP binding pocket is a relatively rare
feature among kinases, providing a basis for the selectivity of covalent inhibitors like BlIB129.
[2] By covalently binding to Cys481, BIIB129 permanently inactivates BTK's kinase function,
thereby blocking downstream signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for BlIB129, demonstrating its
potency, covalent binding efficiency, and cellular activity.
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Table 1: Biochemical Potency and Covalent Binding Kinetics of BIIB129

Parameter Value Description

The half-maximal inhibitory
BTK IC50 0.5nM concentration against BTK in a
biochemical assay.[2]

A measure of the efficiency of
_ . covalent bond formation,
log kinact/Ki 4.43 o ) -
indicating rapid and efficient

inactivation of BTK.[2]

Table 2: Cellular Activity of BIIB129

Assay IC50 Description

The half-maximal inhibitory
concentration for the inhibition
Human Whole Blood CD69 of CD69 expression on CD19+
- 0.079 pM . o
Inhibition B cells upon stimulation with

anti-lgD in human whole blood.

[2]

The half-maximal inhibitory
TMDS8 Cell Proliferation 0.82 nM concentration for the inhibition
of TMD8 B cell proliferation.[2]

Table 3: Kinase Selectivity of BlIIB129

Assay Result Description

At a concentration of 1 uM,

BIIB129 demonstrated high
KINOMEscan 7 out of 403 kinases inhibited selectivity by inhibiting only a

small fraction of the tested

kinome.[1]
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BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway,
which is essential for B-cell development, differentiation, and survival. The following diagram
illustrates the central role of BTK in this pathway.

Caption: BTK signaling pathway initiated by BCR activation and inhibited by BIIB129.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BlIIB129 are
provided below. These protocols are based on the information available in the primary

literature.

Continuous-Read Kinetic Enzyme Assay (for kinact/Ki
determination)

This assay is designed to measure the two-step mechanism of covalent inhibition, providing
values for both the initial reversible binding (Ki) and the rate of irreversible inactivation (kinact).
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Preparation

Prepare Assay Buffer:
- HEPES
- MgCl2
- Brij-35
- CHAPS
-DTT
- ADP-Glo Reagent

Prepare BTK Enzyme Solution

Prepare BIIB129 Serial Dilutions Prepare Substrate/ATP Mix
(nonphosphorylated)

in DMSO
%

Assay Execution

Incubate BTK with BIIB129
at various concentrations and time points

Initiate Kinase Reaction
by adding Substrate/ATP Mix

Stop Reaction with
ADP-Glo Reagent

Measure Luminescence

Data Analysis
Y

[ Plot Luminescence vs. Time j

Fit data to a two-step covalent
inhibition model to determine
kinact and Ki

Calculate log(kinact/Ki)

Click to download full resolution via product page

Caption: Workflow for the continuous-read kinetic enzyme assay.
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Methodology:

o Reagent Preparation: Prepare assay buffer containing HEPES, MgClz, Brij-35, CHAPS, and
DTT. Prepare serial dilutions of BIIB129 in DMSO.

e Enzyme and Inhibitor Incubation: In a suitable microplate, incubate the nonphosphorylated
BTK enzyme with varying concentrations of BlIB129 for different time intervals.

¢ Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate
and ATP.

» Signal Detection: The reaction progress is monitored continuously by measuring the
production of ADP using a coupled-enzyme system that generates a luminescent signal
(e.g., ADP-Glo™ Kinase Assay).

» Data Analysis: The kinetic data are fitted to a model for irreversible inhibition to determine the
values of kinact and Ki. The ratio of kinact/Ki is then calculated to represent the efficiency of
covalent modification.[2]

Human Whole Blood CD69 Inhibition Assay

This cell-based assay measures the functional consequence of BTK inhibition in a
physiologically relevant matrix by assessing the activation of B-cells.
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Sample Preparation

Collect Human Whole Blood
(heparinized)

Add Serial Dilutions of BIIB129
to whole blood samples

Stimulation\ aymd Staining

Stimulate B-cell activation
with anti-IgD antibody

Stain cells with fluorescently
labeled antibodies:
- Anti-CD19 (B-cell marker)
- Anti-CD69 (Activation marker)

Lyse red blood cells

Data Acquisiti\ yn and Analysis

Acquire data on a

flow cytometer

Gate on CD19-positive
B-cell population

Determine the percentage of
CD69-positive B-cells

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for the human whole blood CDG69 inhibition assay.
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Methodology:

o Sample Preparation: Freshly drawn human whole blood (heparinized) is aliquoted into
microplate wells.

« Inhibitor Treatment: BIIB129 is added to the blood samples at a range of concentrations and
pre-incubated.

o B-cell Stimulation: B-cell activation is induced by adding an anti-lgD antibody.

 Staining: Following stimulation, the cells are stained with fluorescently conjugated antibodies
against CD19 (to identify B-cells) and CD69 (an early activation marker).

e Lysis and Flow Cytometry: Red blood cells are lysed, and the remaining white blood cells are
analyzed by flow cytometry.

o Data Analysis: The percentage of CD19-positive B-cells that are also positive for CD69 is
quantified. The IC50 value is determined by plotting the percentage of CD69-positive cells
against the concentration of BIIB129.[2]

KINOMEscan™ Assay

This is a competitive binding assay used to determine the selectivity of a compound against a
large panel of kinases. The assay was performed by Eurofins DiscoverX.

Methodology:

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding
assay. In this assay, test compounds are incubated with a DNA-tagged kinase and an
immobilized, active-site directed ligand. The amount of kinase bound to the solid support is
quantified via qPCR of the DNA tag. A displacement of the tagged kinase from the immobilized
ligand by the test compound results in a reduced signal. The results are reported as the
percentage of the kinase that remains bound to the solid support in the presence of the test
compound.

Mass Spectrometry for Covalent Binding Confirmation
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Mass spectrometry is employed to confirm the covalent adduction of BIIB129 to BTK and to
identify the specific site of modification.

é Incubation and Digestion )

Incubate recombinant BTK protein

with excess BIIB129

Denature and reduce
the protein mixture

Alkylate free cysteines
with iodoacetamide

Digest the protein into peptides
using trypsin

LC—MS/]V% Analysis

Separate peptides by
liquid chromatography (LC)

Perform MS1 scan to detect
peptide masses

Select peptide of interest and
perform MS/MS fragmentation

Analyze fragmentation pattern to
confirm BIIB129 adduction
to Cys481-containing peptide
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Caption: Workflow for mass spectrometry confirmation of covalent binding.
Methodology:

o Protein-Inhibitor Incubation: Recombinant BTK protein is incubated with an excess of
BIIB129 to ensure complete adduction.

o Sample Preparation: The protein-inhibitor complex is denatured, reduced, and alkylated to
cap any unmodified cysteine residues. The protein is then digested into smaller peptides
using a protease such as trypsin.

o LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography
and analyzed by tandem mass spectrometry (MS/MS).

o Data Analysis: The mass of the peptide containing Cys481 is analyzed. A mass shift
corresponding to the molecular weight of BIIB129 confirms the covalent modification. The
fragmentation pattern of this peptide in the MS/MS analysis further confirms the identity of
the modified peptide and the site of adduction.

Conclusion

BIIB129 is a potent and selective covalent inhibitor of BTK that effectively targets the Cys481
residue. Its high biochemical potency translates to robust cellular activity in relevant assays.
The experimental protocols and data presented in this guide provide a comprehensive
technical overview for researchers and drug development professionals working on BTK
inhibitors and related signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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